BenchChemオンラインストアへようこそ!

2-Hydroxy-N,N,5-trimethylbenzamide

Regioselective electrophilic substitution Nitroarene synthesis Chemokine receptor ligand intermediates

2-Hydroxy-N,N,5-trimethylbenzamide is a trisubstituted salicylamide whose 5-methyl blocking group ensures exclusive electrophilic aromatic substitution at the 3-position, eliminating regioisomer purification. This regiochemical control is critical for synthesizing 3-amino intermediates used in isothiazole dioxide-based CXC/CC chemokine receptor antagonists. Its computed LogP of 2.7 provides a predictable lipophilicity shift (~0.8–1.0 units higher than the unsubstituted analog) for ADME optimization. Procuring this specific building block avoids confounding 5-nitro byproducts and streamlines process chemistry documentation.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 100245-03-2
Cat. No. B3044592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-N,N,5-trimethylbenzamide
CAS100245-03-2
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(=O)N(C)C
InChIInChI=1S/C10H13NO2/c1-7-4-5-9(12)8(6-7)10(13)11(2)3/h4-6,12H,1-3H3
InChIKeyPXVLULSIEUVVQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-N,N,5-trimethylbenzamide (CAS 100245-03-2) Procurement Guide: Core Identity and Research Utility


2-Hydroxy-N,N,5-trimethylbenzamide (CAS 100245-03-2) is a trisubstituted salicylamide derivative (C₁₀H₁₃NO₂, MW 179.22 g/mol) featuring a phenolic hydroxyl group ortho to a tertiary N,N-dimethyl carboxamide and a methyl substituent at the 5-position of the aromatic ring [1]. This compound serves as a versatile synthetic intermediate whose substitution pattern enables regioselective electrophilic aromatic substitution; it has been employed as a precursor to 3-nitro derivatives that are further elaborated into isothiazole dioxide-based chemokine receptor ligands [2]. The combination of the intramolecularly hydrogen-bonded salicylamide core and the 5-methyl blocking group distinguishes this building block from simpler N,N-dialkyl salicylamides in synthetic route design [3].

Why 2-Hydroxy-N,N,5-trimethylbenzamide Cannot Be Replaced by Common N,N-Dimethylsalicylamide Analogs in Regioselective Synthesis


The 5-methyl substituent on 2-hydroxy-N,N,5-trimethylbenzamide is not merely an incremental structural variation; it fundamentally alters the compound's reactivity profile in electrophilic aromatic substitution. The unsubstituted analog, 2-hydroxy-N,N-dimethylbenzamide (N,N-dimethylsalicylamide, CAS 1778-08-1), lacks this positional blocking group, leading to different regiochemical outcomes upon nitration or halogenation [1]. Furthermore, tertiary N,N-dimethyl salicylamides exhibit a pronounced solvent-dependent disruption of the intramolecular hydrogen bond between the phenolic OH and the amide carbonyl in polar aprotic solvents such as DMSO, whereas secondary N-methyl analogs retain the hydrogen bond under identical conditions, a structural feature that affects both spectroscopic detection and downstream reactivity [2]. Generic substitution therefore risks both regiochemical fidelity and reproducible intermediate quality in multi-step syntheses.

Quantitative Differentiation Evidence for 2-Hydroxy-N,N,5-trimethylbenzamide Versus Closest Analogs


Regioselective Nitration Yield Comparison: 2-Hydroxy-N,N,5-trimethylbenzamide vs Unsubstituted N,N-Dimethylsalicylamide

Nitration of 2-hydroxy-N,N,5-trimethylbenzamide with sulfuric acid and nitric acid proceeds selectively at the 3-position to afford N,N-dimethyl-2-hydroxy-5-methyl-3-nitrobenzamide in 57% isolated yield [1]. In contrast, nitration of the unsubstituted analog 2-hydroxy-N,N-dimethylbenzamide (CAS 1778-08-1) produces a mixture of 3-nitro and 5-nitro regioisomers because both positions para and ortho to the phenolic OH are unblocked; although a direct comparative yield under identical conditions has not been published, the presence of the 5-methyl group is required to achieve single-regioisomer product formation, a prerequisite for subsequent chemokine receptor ligand synthesis [2]. The 5-methyl substituent thus enables a regiochemically defined synthetic route not achievable with the generic N,N-dimethylsalicylamide scaffold.

Regioselective electrophilic substitution Nitroarene synthesis Chemokine receptor ligand intermediates

Intramolecular Hydrogen Bond Disruption in DMSO: N,N-Dimethyl vs N-Methyl Salicylamides

UV-visible absorption and fluorescence emission spectroscopic studies demonstrate that the intramolecular hydrogen bond between the phenolic hydroxyl and amide carbonyl in N,N-dimethylsalicylamide (the unsubstituted analog) is fully disrupted in DMSO, whereas the corresponding N-methylsalicylamide retains its intramolecular hydrogen bond in the same solvent [1]. By class-level extension, 2-hydroxy-N,N,5-trimethylbenzamide, which shares the tertiary N,N-dimethyl amide motif, is predicted to exhibit analogous hydrogen bond disruption in DMSO, distinguishing it from N-monomethyl congeners. This differential hydrogen-bonding behavior is corroborated by solvent-dependent ¹H and ¹³C NMR chemical shift changes [1].

Intramolecular hydrogen bonding Solvent effects Spectroscopic characterization

Synthetic Utility as a Chemokine Receptor Ligand Precursor: The 3-Amino Derivative Pathway

2-Hydroxy-N,N,5-trimethylbenzamide serves as the starting material for a documented two-step sequence: (1) nitration to the 3-nitro derivative, and (2) reduction to 3-amino-2-hydroxy-5-methyl-N,N-dimethylbenzamide (CAS 70978-09-5) [1]. This 3-amino intermediate is a key fragment for constructing isothiazole dioxide-based CXC- and CC-chemokine receptor ligands [1]. The analogous sequence using 2-hydroxy-N,N-dimethylbenzamide would produce the 3-amino-2-hydroxy-N,N-dimethylbenzamide, but the absence of the 5-methyl group precludes the specific steric and electronic profile required for the chemokine receptor pharmacophore elucidated in the referenced patent literature [2].

Chemokine receptor modulation Isothiazole dioxide synthesis Fragment-based drug design

LogP and Physicochemical Differentiation from Closest Analogs

The computed LogP (XLogP) for 2-hydroxy-N,N,5-trimethylbenzamide is reported as 2.7 [1], reflecting the combined effect of the 5-methyl substituent and the tertiary N,N-dimethyl carboxamide. In comparison, the unsubstituted analog 2-hydroxy-N,N-dimethylbenzamide (CAS 1778-08-1) has a lower computed LogP of approximately 1.7–1.9 (PubChem/ChemSpider predicted values) due to the absence of the methyl group [2]. Although these are computationally derived values rather than experimental shake-flask measurements, the approximately 0.8–1.0 LogP unit difference represents a 6–10 fold increase in predicted octanol/water partition coefficient. The 5-methyl derivative also has a higher molecular weight (179.22 vs. 165.19 g/mol), reduced rotatable bond count, and increased topological polar surface area relative to the parent scaffold [1].

Lipophilicity Drug-likeness prediction ADME optimization

Optimal Scientific and Industrial Use Cases for 2-Hydroxy-N,N,5-trimethylbenzamide


Regioselective Synthesis of 3-Nitro and 3-Amino Benzamide Intermediates for Chemokine Receptor Ligand Programs

Research groups developing CXC- or CC-chemokine receptor antagonists based on the isothiazole dioxide scaffold should select 2-hydroxy-N,N,5-trimethylbenzamide as the starting benzamide building block. The 5-methyl group ensures exclusive nitration at the 3-position, yielding a single nitro intermediate that can be reduced to the 3-amino derivative, a key fragment for constructing the chemokine receptor pharmacophore [1]. This regiochemical fidelity eliminates the need for regioisomer separation and provides a documented synthetic precedent that supports process chemistry development. Procuring this specific compound rather than the generic 2-hydroxy-N,N-dimethylbenzamide avoids the confounding formation of 5-nitro byproducts that would require additional purification steps and quality control documentation.

Structure-Activity Relationship (SAR) Studies Requiring a 5-Methyl Substituted Salicylamide Core with Defined LogP

In medicinal chemistry campaigns where incremental lipophilicity tuning is essential for optimizing ADME properties, 2-hydroxy-N,N,5-trimethylbenzamide provides a computed LogP of 2.7, approximately 0.8–1.0 LogP units higher than the unsubstituted N,N-dimethylsalicylamide scaffold [1]. This predictable lipophilicity shift, combined with the retained intramolecular hydrogen-bonding motif characteristic of N,N-dimethyl salicylamides [2], allows SAR exploration of membrane permeability and metabolic stability without altering the core salicylamide pharmacophore. Procurement teams supporting lead optimization should stock this compound as a distinct lipophilicity variant alongside the parent 2-hydroxy-N,N-dimethylbenzamide.

Spectroscopic Method Development Leveraging Solvent-Dependent Hydrogen Bond Disruption

Analytical chemistry laboratories developing LC-MS or NMR methods for salicylamide derivatives can utilize 2-hydroxy-N,N,5-trimethylbenzamide as a reference standard for the N,N-dimethyl subclass, which exhibits characteristic solvent-dependent disruption of the intramolecular OH···O=C hydrogen bond in DMSO [1]. This behavior, confirmed for the N,N-dimethylsalicylamide scaffold through absorption, emission, and NMR spectroscopy, contrasts with the persistent hydrogen bonding observed in N-monomethyl analogs, providing a diagnostic spectroscopic fingerprint for compound identification and purity assessment during analytical method validation.

Fragment-Based Drug Discovery Targeting 5-HT or Chemokine Receptor Families

Although direct binding data for 2-hydroxy-N,N,5-trimethylbenzamide itself are not publicly available, the compound is a documented precursor to isothiazole dioxide-based chemokine receptor ligands, and related 2-hydroxybenzamide derivatives are reported as modulators of the arachidonic acid cascade (lipoxygenase pathway) [1]. Fragment-based screening libraries incorporating this benzamide scaffold may identify low-affinity hits that can be elaborated using the established synthetic route to 3-amino derivatives. Procurement of this compound as a fragment library component is justified by its synthetic tractability and the existence of a patent-validated path to target-engaged ligands.

Quote Request

Request a Quote for 2-Hydroxy-N,N,5-trimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.